molecular formula C28H42O5S B15169952 4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid CAS No. 915313-31-4

4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid

Cat. No.: B15169952
CAS No.: 915313-31-4
M. Wt: 490.7 g/mol
InChI Key: WDFMBDSCMOIVOB-UHFFFAOYSA-N
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Description

4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid is an organic compound that features a biphenyl core with a dodecyloxy substituent and a butane-1-sulfonic acid group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Dodecyloxy Group: The dodecyloxy group is introduced via an etherification reaction, where a dodecanol is reacted with the biphenyl compound in the presence of a strong base.

    Attachment of the Butane-1-sulfonic Acid Group: The final step involves the sulfonation of the butane chain, which can be achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives where the sulfonic acid group is replaced by other functional groups.

Scientific Research Applications

4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid involves its interaction with molecular targets through its amphiphilic structure. The dodecyloxy group interacts with hydrophobic regions, while the sulfonic acid group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
  • 4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid

Uniqueness

4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid is unique due to its specific combination of a long alkyl chain and a sulfonic acid group, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds.

Properties

CAS No.

915313-31-4

Molecular Formula

C28H42O5S

Molecular Weight

490.7 g/mol

IUPAC Name

4-[4-(4-dodecoxyphenyl)phenoxy]butane-1-sulfonic acid

InChI

InChI=1S/C28H42O5S/c1-2-3-4-5-6-7-8-9-10-11-22-32-27-18-14-25(15-19-27)26-16-20-28(21-17-26)33-23-12-13-24-34(29,30)31/h14-21H,2-13,22-24H2,1H3,(H,29,30,31)

InChI Key

WDFMBDSCMOIVOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCS(=O)(=O)O

Origin of Product

United States

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